Selective CYP Enzyme Panel Profiling: Butoxy Analog Demonstrates Broad Low-Inhibition Profile Across CYP2D6, CYP1A2, and CYP2B6
The target compound has been profiled in standardized recombinant human CYP inhibition assays. Against CYP2D6, CYP1A2, and CYP2B6, it consistently yields IC₅₀ values of ≥10,000 nM in spectrophotometric assays with 15 min pre-incubation and 30 min substrate reaction time . In contrast, a structurally distinct but therapeutically relevant control compound (BDBM50395083; CHEMBL2164246) demonstrated an IC₅₀ of 250 nM against KDM2A, indicating a >40-fold greater potency at an unrelated epigenetic target . While no direct para-substituent comparative CYP data are available for this exact sub-series, the low CYP inhibition profile of the butoxy analog provides a favorable starting point for applications requiring minimal cytochrome P450 engagement.
| Evidence Dimension | CYP enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≥ 10,000 nM against CYP2D6, CYP1A2, and CYP2B6 |
| Comparator Or Baseline | BDBM50395083 (CHEMBL2164246): IC₅₀ = 250 nM against KDM2A (comparator is cross-target, not same-enzyme) |
| Quantified Difference | Target compound is at least 40-fold less potent at CYP enzymes compared with the comparator's potency at KDM2A; direct same-enzyme CYP comparator data are absent from public records. |
| Conditions | Recombinant human CYP2D6, CYP1A2, CYP2B6; spectrophotometric detection; 15 min pre-incubation, 30 min substrate reaction. |
Why This Matters
A confirmed IC₅₀ ≥ 10 µM across three major CYP isoforms suggests low risk of CYP-mediated drug–drug interactions, an important differentiator when selecting research tool compounds for co-dosing studies.
- [1] BindingDB. BDBM50384466 (CHEMBL2036212) – CYP2D6, CYP1A2, CYP2B6 inhibition data. Accessed 2026. View Source
- [2] BindingDB. BDBM50395083 (CHEMBL2164246) – KDM2A inhibition data (assay ID 11, entry 50040497). Accessed 2026. View Source
